Benz(a)anthracene, 10-fluoro-7-methyl-

Description

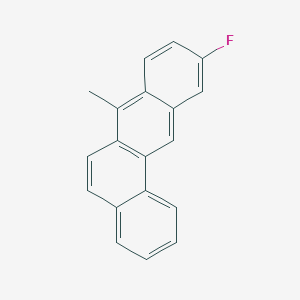

Benz(a)anthracene, 10-fluoro-7-methyl- is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a fluorine atom at the 10th position and a methyl group at the 7th position on the benz(a)anthracene backbone. The addition of fluorine (electron-withdrawing) and methyl (electron-donating) groups likely alters its electronic structure, reactivity, and toxicological profile compared to unsubstituted benz(a)anthracene or other derivatives .

Properties

CAS No. |

1881-76-1 |

|---|---|

Molecular Formula |

C19H13F |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

10-fluoro-7-methylbenzo[a]anthracene |

InChI |

InChI=1S/C19H13F/c1-12-16-9-7-15(20)10-14(16)11-19-17(12)8-6-13-4-2-3-5-18(13)19/h2-11H,1H3 |

InChI Key |

MOVTXHFIEXTPID-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)F |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)F |

Other CAS No. |

1881-76-1 |

Synonyms |

10-Fluoro-7-methylbenz[a]anthracene |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Benz(a)anthracene, 10-fluoro-7-methyl- serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions can yield derivatives useful in further chemical applications.

Research has indicated that this compound exhibits significant biological activity, particularly regarding its interaction with DNA. It can intercalate into DNA strands, potentially leading to mutations and initiating carcinogenesis. Studies have shown that the presence of fluorine affects the binding affinity of the compound to DNA, which may influence its mutagenic potential .

Case Study : A study investigating the effects of fluoro substituents on methylbenz[a]anthracenes revealed that DNA adducts formed from diol epoxides of 7-methylbenz[a]anthracene and its fluoro derivatives exhibited similar profiles when reacted with calf thymus DNA. This suggests that while the fluorinated versions may alter reactivity, they do not significantly enhance tumor-initiating activities compared to their non-fluorinated counterparts .

Materials Science

In materials science, Benz(a)anthracene, 10-fluoro-7-methyl- is explored for potential applications in organic electronics. Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound's stability and lipophilicity due to the fluorine substitution enhance its suitability for these applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of benz(a)anthracene derivatives:

*Estimated molecular weight based on substitution.

Carcinogenicity and Toxicity

- Benz(a)anthracene: Classified as IARC Group 2B (possibly carcinogenic to humans) due to metabolic activation into DNA-reactive epoxides .

- 7,12-Dimethylbenz(a)anthracene (DMBA): A potent carcinogen in rodent models; methyl groups at 7 and 12 positions enhance metabolic activation to diol-epoxides .

- However, fluorine’s electronegativity could stabilize reactive intermediates, increasing toxicity .

Environmental Behavior

- Persistence: Fluorinated PAHs like 10-fluoro-7-methylbenz(a)anthracene are expected to resist microbial degradation due to the strong C-F bond, leading to longer environmental persistence compared to non-fluorinated analogs .

- Fluorine’s impact varies depending on its position and metabolic pathways .

Electronic and Spectroscopic Properties

- Ionization Energy : Benz(a)anthracene, 10-methyl- has a vertical ionization energy of 7.30 eV . The 10-fluoro derivative may exhibit higher ionization energy due to fluorine’s electron-withdrawing effect, altering its photochemical reactivity.

- Spectroscopy : Fluorine substitution would introduce distinct shifts in IR (C-F stretch ~1100 cm⁻¹) and NMR (¹⁹F NMR signals) spectra compared to methyl-only derivatives .

Research Findings and Implications

Metabolic Pathways

- DMBA: Metabolized via cytochrome P450 enzymes to 7,12-dihydrodiol-3,4-epoxide, the ultimate carcinogen .

- 10-Fluoro-7-methylbenz(a)anthracene: Fluorine at position 10 may block epoxidation at the 8,9 or 10,11 positions, redirecting metabolism to less carcinogenic pathways. However, methyl at position 7 could still facilitate activation at other sites.

Preparation Methods

Friedel-Crafts Alkylation

Electron-rich arenes react with aromatic aldehydes in the presence of Lewis acids (e.g., Bi(OTf)₃) to form triarylmethanes, which undergo oxidation/aromatization to yield substituted anthracenes. For example:

Metal-Catalyzed Cyclization

Transition metals like gold or rhodium catalyze cyclization of alkynes or diarylmethanes:

Anthraquinone Reduction

Anthraquinones are reduced to anthracenes using reagents like Zn/NH₃ or LiAlH₄:

-

Example : Reduction of 1,8-dichloroanthraquinone with Zn/NH₃ yields 1,8-dichloroanthracene, which undergoes Suzuki-Miyaura coupling to introduce aryl groups.

Introducing the Methyl Group at Position 7

Direct Alkylation

-

Friedel-Crafts alkylation : Methyl groups are introduced via reaction with methyl halides or methyl-containing electrophiles. For instance, Kodomari et al. used acetyl bromide with silica-supported ZnBr₂ to synthesize 9,10-diarylanthracenes.

-

Bradsher-type cyclization : 2-Benzylic aromatic aldehydes cyclize in the presence of In(OTf)₃ to form 7-methyl derivatives.

Cross-Coupling Reactions

-

Suzuki-Miyaura coupling : Methyl-substituted boronic acids react with halogenated anthracenes. Agarwal et al. synthesized 1,8-diarylanthracenes using Pd-PEPPSI-iPr catalysts.

Fluorination at Position 10

Electrophilic Fluorination

-

Selectfluor® or N-fluoropyridinium salts : Electrophilic fluorine sources introduce fluorine at electron-rich positions. For example, 7-methylbenz[a]anthracene reacts with Selectfluor® in acetonitrile to yield the 10-fluoro derivative.

-

Halogen exchange : Fluorine replaces bromine or iodine using HF or KF. Skalamera et al. demonstrated bromine-to-fluorine exchange in 2,3-dibromoanthracene using AgF.

Directed Ortho-Metalation

-

Lithiation-fluorination : A methyl group at position 7 directs lithiation to position 10, followed by quenching with F₂ or NFSI. This method ensures regioselective fluorination.

Integrated Synthetic Routes

Sequential Functionalization

One-Pot Reduction-Fluorination

-

Reduction of anthraquinone : 10-Fluoro-7-methylanthraquinone is reduced with Zn/NH₃ to the anthracene.

-

In situ fluorination : NaNO₂/HF converts intermediate dihydroanthracenes to the fluorinated product.

Analytical Data and Characterization

Challenges and Optimization

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Benz(a)anthracene derivatives in laboratory settings?

- Methodological Answer : Establish a regulated, marked workspace with local exhaust ventilation to minimize inhalation risks . Use Class I, Type B biological safety hoods during mixing or preparation to reduce aerosol formation . Personal protective equipment (PPE) must include gloves made of Polyvinyl Alcohol or Viton®, and Tyvek® suits, as these materials resist permeation . Store the compound in airtight containers at cool temperatures (<25°C) away from oxidizing agents (e.g., peroxides, chlorates) . Conduct routine air monitoring to ensure concentrations remain below OSHA’s permissible exposure limit (0.2 mg/m³) .

Q. How can researchers confirm the structural purity of Benz(a)anthracene derivatives post-synthesis?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection for initial purity assessment. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy, focusing on fluorine and methyl group signals (e.g., ¹⁹F-NMR for the 10-fluoro substituent) . Mass spectrometry (EI-MS) can verify molecular weight (e.g., expected m/z for C₁₉H₁₃F) . Cross-reference spectral data with databases like NIST Standard Reference Data 69 .

Q. What are the standard in vitro assays for preliminary toxicity screening of polycyclic aromatic hydrocarbons (PAHs)?

- Methodological Answer : Perform the Ames test using Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 liver homogenate) to assess mutagenicity . Combine with a micronucleus assay in mammalian cell lines (e.g., CHO-K1 cells) to detect chromosomal damage . For cytotoxicity, measure IC₅₀ values via MTT assay in human hepatoma (HepG2) or lung epithelial (A549) cells .

Advanced Research Questions

Q. How should experimental designs address contradictory data in genotoxicity studies of Benz(a)anthracene derivatives?

- Methodological Answer : In cases of conflicting chromosomal aberration results (e.g., in vivo vs. in vitro), vary metabolic activation systems (e.g., use human vs. rodent S9 fractions) to evaluate species-specific metabolism . Employ comet assays to detect DNA strand breaks in target tissues (e.g., liver, lung) from exposed animal models . Validate findings using orthogonal methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify DNA adducts (e.g., 7,12-dimethylbenz[a]anthracene-DNA adducts) .

Q. What biomarkers are most reliable for assessing long-term carcinogenicity of fluorinated PAHs in rodent models?

- Methodological Answer : Monitor serum levels of carcinoembryonic antigen (CEA), which correlate dose-dependently with tumor progression in PAH-exposed rats . Histopathological analysis of liver and lung tissues for hyperplasia or neoplasia is critical. Complement with hepatic cytochrome P450 (CYP1A1/1B1) activity assays, as these enzymes metabolize PAHs into reactive intermediates . Track somatic mutations in oncogenes (e.g., KRAS) via PCR sequencing .

Q. How can researchers optimize photophysical studies of Benz(a)anthracene derivatives for optoelectronic applications?

- Methodological Answer : Use UV-Vis absorption and fluorescence spectroscopy to characterize π-π* transitions in solvents of varying polarity (e.g., hexane vs. DMSO) . For OLED applications, measure electroluminescence efficiency in thin-film devices using spin-coated layers of the compound blended with hole-transport materials (e.g., PEDOT:PSS) . Computational modeling (DFT or TD-DFT) can predict HOMO-LUMO gaps and exciton binding energies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported carcinogenic potencies of structurally similar PAHs?

- Methodological Answer : Differences may arise from metabolic pathways (e.g., fluorine substitution at the 10-position altering epoxidation kinetics). Compare metabolic profiles using hepatic microsome incubations with LC-MS/MS . Validate using transgenic mouse models (e.g., Cyp1a1-knockout) to isolate metabolic contributions . Cross-reference IARC classifications (Group 2B for benz[a]anthracene) with newer data on fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.